Azepinomycin
Vue d'ensemble
Description
Azepinomycin is a guanine deaminase inhibitor produced by Streptomyces toyocaensis MF718-03 . It has been synthesized from commercially available compounds in water through a pH-dependent Amadori rearrangement, which couples an amino-imidazole and simple sugar .
Synthesis Analysis
Azepinomycin can be synthesized in a one-step, protecting-group-free process. This process is efficient and atom economical, involving a general acid-base catalyzed reaction . The synthesis involves an Amadori rearrangement, which couples glycolaldehyde to 5-amino-imidazole-4-carboxamide (AICA), leading to the synthesis of azepinomycin .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Azepinomycin include a pH-dependent Amadori rearrangement. This rearrangement couples an amino-imidazole and simple sugar, which is considered a potential step toward predisposed purine nucleotide synthesis .Applications De Recherche Scientifique
Azepinomycin has been explored as a novel transition state analog inhibitor of guanase, an important enzyme in the purine salvage pathway of nucleic acid metabolism. A study demonstrated that a compound bearing the azepinomycin ring structure exhibited competitive inhibition of rabbit liver guanase, with a Ki of 16.7±0.5μM (Chakraborty, Shah, Fishbein, & Hosmane, 2011).
Further investigations into the specificity of azepinomycin for inhibition of guanase were conducted. The natural product azepinomycin was found to be significantly more potent in inhibiting guanase compared to its nucleoside analogues. This suggests a strong potential for azepinomycin in targeting specific biochemical pathways (Chakraborty, Shah, Fishbein, & Hosmane, 2012).
The synthesis and biochemical evaluation of azepinomycin analogs were reported. These analogs were designed as inhibitors of guanase, mimicking the transition state of the enzyme-catalyzed reaction. The results showed that the compounds were competitive inhibitors with varying levels of potency, indicating the potential for developing azepinomycin-based therapeutics (Ujjinamatada, Bhan, & Hosmane, 2006).
A one-step, protecting-group-free synthesis of azepinomycin in water was reported. This synthesis method is significant for its efficiency and potential applicability in larger-scale production of azepinomycin, which could be crucial for its practical use in medicinal applications (Coggins, Tocher, & Powner, 2015).
Propriétés
IUPAC Name |
6-hydroxy-4,5,6,7-tetrahydro-1H-imidazo[4,5-e][1,4]diazepin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c11-3-1-7-5-4(6(12)10-3)8-2-9-5/h2-3,7,11H,1H2,(H,8,9)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLYCONTUAROEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C2=C(N1)N=CN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901008765 | |
Record name | 3,4,5,6-Tetrahydroimidazo[4,5-e][1,4]diazepine-6,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901008765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azepinomycin | |
CAS RN |
89354-15-4 | |
Record name | Azepinomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089354154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5,6-Tetrahydroimidazo[4,5-e][1,4]diazepine-6,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901008765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.